![molecular formula C11H12N2O2 B1396024 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one CAS No. 781609-42-5](/img/structure/B1396024.png)
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Overview
Description
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one (3H-SPP) is a synthetic organic compound belonging to the piperidine family. It is an important intermediate in the synthesis of various pharmaceuticals and has been widely studied for its biological and medicinal properties. The compound has been used in many scientific research applications, including drug design, drug delivery, and drug target identification.
Scientific Research Applications
Organic Synthesis and Catalysis
The unique structure of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one makes it a valuable compound in organic synthesis. It can undergo a four-step cascade reaction involving C–H activation, Lossen rearrangement, annulation, and lactonization . This process is significant for constructing complex molecules efficiently, which is crucial in developing pharmaceuticals and new materials.
Medicinal Chemistry
In medicinal chemistry, this compound’s framework allows for the exploration of novel drug candidates. Its spirocyclic nature and the presence of multiple functional groups make it a scaffold for synthesizing compounds with potential therapeutic effects. It’s particularly noted for high GI absorption and BBB permeability, indicating its potential for central nervous system-active drugs .
Biotechnology
In biotechnology, the compound could be used in molecular biology research, such as in the design of probes or as a building block for more complex bioactive molecules. Its ability to penetrate biological barriers suggests it could be useful in drug delivery systems .
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a unique four-step cascade reaction, which includes c–h activation, lossen rearrangement, annulation, and lactonization .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It’s also known to inhibit CYP3A4, an important enzyme involved in drug metabolism .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
spiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-7-13-4-1-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGIDFARCXVVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=NC=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703791 | |
Record name | 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one | |
CAS RN |
781609-42-5 | |
Record name | 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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